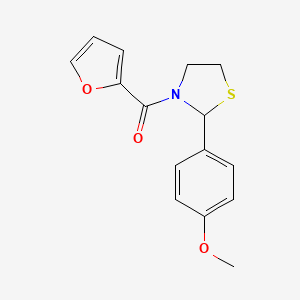

Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone

Descripción

Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone is a heterocyclic compound that combines a furan ring, a thiazolidine ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Propiedades

IUPAC Name |

furan-2-yl-[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-18-12-6-4-11(5-7-12)15-16(8-10-20-15)14(17)13-3-2-9-19-13/h2-7,9,15H,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLMYURIIOKQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone typically involves the reaction of furan-2-carbaldehyde with 2-(4-methoxyphenyl)thiazolidine-3-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is usually refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The thiazolidine ring can be reduced to form thiazolidine-2-thione derivatives.

Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like methyl iodide.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Thiazolidine-2-thione derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone typically involves the reaction of furan-2-carbaldehyde with 2-(4-methoxyphenyl)thiazolidine-3-one. The reaction is conducted under basic conditions using sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol, followed by refluxing to ensure complete conversion. The compound has a molecular formula of and a molecular weight of 289.4 g/mol.

Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone exhibits several notable biological activities:

1. Protein Tyrosine Kinase Inhibition

This compound has been identified as a potential inhibitor of protein tyrosine kinases (PTKs), which play a critical role in cancer progression and cell signaling pathways. By binding to the active sites of PTKs, it disrupts their function, potentially leading to reduced tumor growth and proliferation.

2. Antimicrobial Activity

The compound demonstrates significant antibacterial and antifungal properties. It disrupts the integrity of microbial cell membranes, leading to cell death, making it a candidate for developing new antimicrobial agents.

3. Anticancer Potential

Research indicates that derivatives of thiazolidine compounds exhibit cytotoxic effects against various cancer cell lines. This compound has shown promising results in inhibiting the growth of cancer cells, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have highlighted the potential applications of Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone:

- Anticancer Research : A study demonstrated that derivatives containing thiazolidine rings showed significant cytotoxicity against various cancer cell lines, indicating that this compound may serve as a lead structure for further anticancer drug development .

- Antimicrobial Studies : Research indicated that thiazolidinone derivatives exhibited high antibacterial activity against antibiotic-resistant strains, suggesting that Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone could be effective in combating resistant infections .

Mecanismo De Acción

The mechanism of action of furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets:

Protein Tyrosine Kinase Inhibition: The compound binds to the active site of protein tyrosine kinases, inhibiting their activity and thereby affecting cell signaling pathways involved in cell proliferation and survival.

Antimicrobial Action: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Comparación Con Compuestos Similares

Similar Compounds

Furan-2-yl(phenyl)methanone: Similar structure but lacks the thiazolidine ring.

2-(4-Methoxyphenyl)thiazolidin-3-one: Similar structure but lacks the furan ring.

Uniqueness

Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone is unique due to the combination of the furan ring, thiazolidine ring, and methoxyphenyl group, which imparts distinct biological activities and chemical properties .

Actividad Biológica

Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and antimicrobial research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

The synthesis of Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone typically involves the reaction of furan-2-carbaldehyde with 2-(4-methoxyphenyl)thiazolidine-3-one. The reaction is conducted under basic conditions, often using sodium hydroxide or potassium carbonate in solvents like ethanol or methanol, followed by refluxing to ensure complete conversion.

Biological Activity Overview

Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone exhibits several notable biological activities:

- Protein Tyrosine Kinase Inhibition : This compound has been identified as a potential inhibitor of protein tyrosine kinases (PTKs), which are critical in cancer progression and cell signaling pathways. By binding to the active sites of PTKs, it disrupts their function, which may lead to reduced tumor growth and proliferation .

- Antimicrobial Activity : The compound demonstrates significant antibacterial and antifungal properties. It disrupts the integrity of microbial cell membranes, leading to cell death, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential : Research indicates that derivatives of thiazolidine compounds exhibit cytotoxic effects against various cancer cell lines. Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone has shown promising results in inhibiting the growth of cancer cells, suggesting its potential as an anticancer agent .

The mechanisms through which Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone exerts its biological effects include:

- Inhibition of Cell Signaling : By inhibiting PTKs, the compound affects downstream signaling pathways that regulate cell survival and proliferation.

- Cell Membrane Disruption : The antimicrobial action is attributed to its ability to compromise the structural integrity of bacterial and fungal cell membranes.

Comparative Analysis with Similar Compounds

To understand the unique properties of Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Furan-2-yl(phenyl)methanone | Lacks thiazolidine ring | Limited antimicrobial activity |

| 2-(4-Methoxyphenyl)thiazolidin-3-one | Lacks furan ring | Moderate anticancer activity |

The combination of the furan ring, thiazolidine ring, and methoxyphenyl group in Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone contributes to its distinct biological activities compared to these analogues.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Anticancer Activity : A study evaluating various thiazolidine derivatives found that those containing methoxy groups exhibited enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values significantly lower than standard treatments like doxorubicin .

- Antimicrobial Efficacy : Another research effort assessed the antibacterial properties of thiazolidine derivatives against Gram-positive bacteria. The results indicated that compounds similar to Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone showed considerable inhibition of bacterial growth in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.